1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride
Overview
Description
1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride, also known as PPOP, is a synthetic compound utilized in the field of medicinal chemistry. It belongs to the piperazine family and is classified as a heterocyclic compound. The compound has a molecular weight of 378.73 .
Molecular Structure Analysis
The molecular formula of the compound is C16H22Cl3N3O . The InChI code is 1S/C16H19N3O.3ClH/c1-2-14 (12-18-7-1)13-20-16-5-3-15 (4-6-16)19-10-8-17-9-11-19;;;/h1-7,12,17H,8-11,13H2;3*1H .Physical and Chemical Properties Analysis
The compound is a light yellow solid .Scientific Research Applications
Antimicrobial and Antifungal Properties
- Piperazine derivatives, including those related to 1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine, have been studied for their antibacterial activities. For instance, Pitucha et al. (2005) investigated the antibacterial potential of 1-aminomethyl derivatives of 3-R-4-phenyl-delta2-1,2,4-triazoline-5-thione, which included piperazine derivatives, and found significant antibacterial properties (Pitucha et al., 2005).
Insecticidal Activities
- Piperazine compounds have been explored for their potential as novel insecticides. Cai et al. (2010) designed and synthesized a series of 1-arylmethyl-4-[(trifluoromethyl)pyridin-2-yl]piperazine derivatives based on a 5-HT(1A) agonist, demonstrating growth-inhibiting and larvicidal activities against armyworm (Cai et al., 2010).
Antiarrhythmic and Antihypertensive Effects
- Research has also delved into the cardiovascular effects of piperazine derivatives. Malawska et al. (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives and found that several compounds with 3-(4-arylpiperazin-1-yl)propyl moiety displayed strong antiarrhythmic and antihypertensive activities, suggesting a link to their alpha-adrenolytic properties (Malawska et al., 2002).
Anticancer Potential
- Piperazine derivatives have been evaluated for their anticancer activities. For instance, Yurttaş et al. (2014) investigated a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and found promising antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).
Differentiation Agents in Leukemic Cells
- Piperazine derivatives of butyric acid have been studied for their differentiation activity in leukemic cells. Gillet et al. (1997) reported that certain piperazine derivatives induced differentiation and inhibited the growth of human erythroleukemia and myeloid leukemia cells (Gillet et al., 1997).
Antidiabetic Drug Development
- Piperazine compounds have been explored in the context of diabetes treatment. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as Dipeptidyl peptidase-4 (DPP-4) inhibitors, showing potential as anti-diabetic medications (Bindu et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
1-[4-(pyridin-4-ylmethoxy)phenyl]piperazine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.3ClH/c1-3-16(20-13-14-5-7-17-8-6-14)4-2-15(1)19-11-9-18-10-12-19;;;/h1-8,18H,9-13H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVSNZQWSNEZOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)OCC3=CC=NC=C3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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